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Compound of Interest

Compound Name: Inx-SM-56

Cat. No.: B15142636 Get Quote

A Selective CDK2 Inhibitor for Overcoming Therapy Resistance

Note: Initial searches for "Inx-SM-56" did not yield relevant results. Based on the similarity in

nomenclature and the context of cancer research, this document focuses on INX-315, a

selective CDK2 inhibitor with substantial preclinical and clinical data. It is presumed that "Inx-
SM-56" may be an internal or alternative designation for INX-315, or a typographical error.

Introduction
INX-315 is a potent and selective oral inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key

regulator of cell cycle progression.[1][2][3] Aberrant CDK2 activity is implicated in the

proliferation of various cancers, including those with amplification of the CCNE1 gene and

breast cancers that have developed resistance to CDK4/6 inhibitors.[2][3] Preclinical studies

have demonstrated that INX-315 can induce cell cycle arrest and a senescence-like state in

tumor cells, leading to durable tumor growth control.[2][3][4] These findings support the clinical

development of INX-315 as a promising therapeutic agent in oncology.[2][3]

This document provides detailed application notes and experimental protocols for researchers

utilizing INX-315 in cancer research models.

Mechanism of Action
INX-315 selectively inhibits the kinase activity of the CDK2/cyclin E and CDK2/cyclin A

complexes. This inhibition prevents the phosphorylation of key substrates, including the
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Retinoblastoma protein (Rb).[3][4] Hypophosphorylation of Rb leads to the suppression of E2F-

mediated gene transcription, which is essential for S-phase entry and cell cycle progression.[3]

The ultimate outcomes of INX-315 treatment in sensitive cancer models are cell cycle arrest at

the G1/S transition and the induction of cellular senescence.[2][3][4]
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Caption: Simplified signaling pathway of INX-315 action.

Quantitative Data Summary
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of INX-315 has been determined in various

cancer cell lines.
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Cell Line Cancer Type
CCNE1
Amplification

INX-315 IC50
(nM)

Palbociclib
IC50 (nM)

OVCAR-3 Ovarian Cancer Yes 10 - 100 >1000

MKN1 Gastric Cancer Yes 10 - 100 >1000

MCF7 (Parental) Breast Cancer No >1000 <100

MCF7

(Abemaciclib-

resistant)

Breast Cancer No 100 - 300 >1000

T47D (Parental) Breast Cancer No >1000 <100

T47D

(Abemaciclib-

resistant)

Breast Cancer No 100 - 300 >1000

Data synthesized from preclinical studies. Actual values may vary based on experimental

conditions.[4]

In Vivo Efficacy: Tumor Growth Inhibition
INX-315 has demonstrated dose-dependent tumor growth inhibition in xenograft models.
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Cancer Model Treatment Dosing Schedule Outcome

GA0103 PDX

(CCNE1-amplified

Gastric)

INX-315 (25 mg/kg) Oral, twice daily
Significant tumor

growth inhibition

GA0103 PDX

(CCNE1-amplified

Gastric)

INX-315 (50 mg/kg) Oral, twice daily
Significant tumor

growth inhibition

GA0103 PDX

(CCNE1-amplified

Gastric)

INX-315 (100 mg/kg) Oral, twice daily Tumor regression

GA0103 PDX

(CCNE1-amplified

Gastric)

INX-315 (100 mg/kg) Oral, once daily
Significant tumor

growth inhibition

PDX: Patient-Derived Xenograft. Treatment duration was 56 days.[2][4]

Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of INX-315 on the viability of cancer cell lines.

Workflow:
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Seed cells in 96-well plates

Incubate for 24 hours

Treat with serial dilutions of INX-315

Incubate for 6 days

Add CellTiter-Glo® reagent

Incubate for 10 minutes

Read luminescence

Analyze data and determine IC50

Click to download full resolution via product page

Caption: Workflow for in vitro cell viability assay.

Methodology:
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Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a predetermined density

and allow them to adhere for 24 hours.

Compound Preparation: Prepare a 2x serial dilution of INX-315 in the appropriate cell culture

medium.

Treatment: Remove the existing medium from the cells and add the INX-315 dilutions.

Include vehicle control (e.g., DMSO) wells.

Incubation: Incubate the plates for 6 days to allow for multiple cell doubling times.[4]

Reagent Addition: Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce

cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves

to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Pharmacodynamic Markers
This protocol is for assessing the impact of INX-315 on key signaling proteins.

Methodology:

Cell Treatment: Plate cells and treat with varying concentrations of INX-315 (e.g., 30 nM to

300 nM) for 24 hours.[4]

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.[5]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

Phospho-Rb (Ser807/811)

Total Rb

Cyclin A2

GAPDH or β-actin (loading control)

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: Quantify band intensities and normalize to the loading control.

In Vivo Xenograft Model Efficacy Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of INX-315.

Workflow:
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Implant tumor cells or PDX fragments subcutaneously in mice

Allow tumors to reach a palpable size (e.g., 100-200 mm³)

Randomize mice into treatment groups

Administer INX-315 or vehicle control (oral gavage)

Monitor tumor volume and body weight regularly

Continue treatment for a defined period (e.g., 56 days) or until endpoint

Collect tumors for pharmacodynamic analysis

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.

Methodology:

Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

Tumor Implantation: Subcutaneously implant cancer cells or patient-derived xenograft (PDX)

fragments.
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Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a

specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Treatment Administration: Administer INX-315 orally via gavage at the desired doses (e.g.,

25, 50, 100 mg/kg) and schedule (e.g., once or twice daily).[2][4] The control group receives

the vehicle.

Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week.

Study Endpoint: Continue the study for a predetermined duration (e.g., 56 days) or until

tumors in the control group reach a maximum allowed size.[2][4]

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of

biomarkers by western blotting or immunohistochemistry.

Clinical Development
INX-315 is currently being evaluated in a first-in-human Phase 1/2 clinical trial (NCT05735080).

[6] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of

INX-315 as a monotherapy and in combination with other agents in patients with advanced

solid tumors, including CDK4/6 inhibitor-resistant ER+/HER2- breast cancer and CCNE1-

amplified cancers.[6][7] The FDA has granted Fast Track designation to INX-315 for the

treatment of CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[6]

Conclusion
INX-315 is a selective CDK2 inhibitor with a well-defined mechanism of action and promising

preclinical activity in cancer models characterized by CDK2 dependency. The protocols and

data presented here provide a framework for researchers to further investigate the therapeutic

potential of INX-315 and to explore its utility in various cancer contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://aacrjournals.org/cancerdiscovery/article/14/3/446/734913/INX-315-a-Selective-CDK2-Inhibitor-Induces-Cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC10905675/
https://aacrjournals.org/cancerdiscovery/article/14/3/446/734913/INX-315-a-Selective-CDK2-Inhibitor-Induces-Cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC10905675/
https://www.targetedonc.com/view/fda-fast-tracks-inx315-in-ovarian-cancer
https://www.targetedonc.com/view/fda-fast-tracks-inx315-in-ovarian-cancer
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2023-04176
https://www.targetedonc.com/view/fda-fast-tracks-inx315-in-ovarian-cancer
https://www.benchchem.com/product/b15142636?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. incyclixbio.com [incyclixbio.com]

2. aacrjournals.org [aacrjournals.org]

3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid
Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid
Tumors - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. targetedonc.com [targetedonc.com]

7. Facebook [cancer.gov]

To cite this document: BenchChem. [Application Notes and Protocols for INX-315 in Cancer
Research Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15142636#application-of-inx-sm-56-in-cancer-
research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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